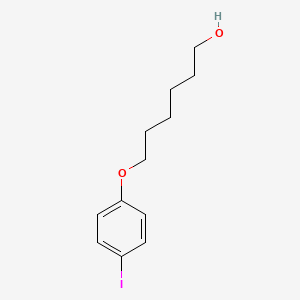

6-(4-Iodophenoxy)hexan-1-ol

Description

6-(4-Iodophenoxy)hexan-1-ol is a synthetic organic compound characterized by a hexan-1-ol backbone substituted with a 4-iodophenoxy group at the sixth carbon. This compound’s structure allows for diverse reactivity, including participation in nucleophilic substitutions or cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C12H17IO2 |

|---|---|

Molecular Weight |

320.17 g/mol |

IUPAC Name |

6-(4-iodophenoxy)hexan-1-ol |

InChI |

InChI=1S/C12H17IO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2 |

InChI Key |

QGOGTSAMBILBDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCO)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen Substituents

6-Iodohexan-1-ol (CAS 40145-10-6)

- Structure : A linear hexan-1-ol chain with an iodine atom at the sixth carbon.

- Key Differences: Lacks the phenoxy group, reducing aromatic interactions and altering lipophilicity (logP: ~2.8 vs. ~3.5 for 6-(4-Iodophenoxy)hexan-1-ol).

- Applications : Primarily used as an alkylating agent in organic synthesis .

NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)

- Structure : Features a nitrobenzoxadiazole-thioether group attached to hexan-1-ol.

- Key Differences: The electron-withdrawing nitro group and sulfur linkage enhance reactivity with glutathione transferases (GSTs), unlike the iodophenoxy derivative.

- Applications : Potent GST inhibitor with pro-apoptotic activity in cancer cells .

Phenoxy-Substituted Hexan-1-ol Derivatives

6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol (CAS 143363-43-3)

- Structure : Contains a biphenyl ether moiety with an octyloxy group.

- Key Differences: The octyloxy chain increases hydrophobicity (molecular weight: 398.58 g/mol vs. 322.18 g/mol for 6-(4-Iodophenoxy)hexan-1-ol), favoring membrane permeability.

- Applications : Likely used in polymer or surfactant synthesis .

5-(Octyloxy)-6-phenyl-hexan-1-ol (CAS 345895-41-2)

- Structure : Branched hexan-1-ol with phenyl and octyloxy substituents.

- Key Differences : Steric hindrance from branching reduces reactivity in SN2 reactions compared to linear analogues .

S-3-(Hexan-1-ol)-L-cysteine

Physicochemical Properties and Reactivity

Volatility and Solubility

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.